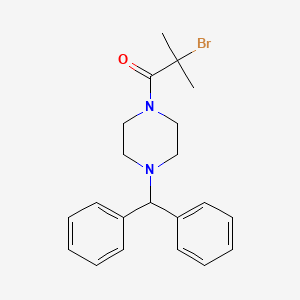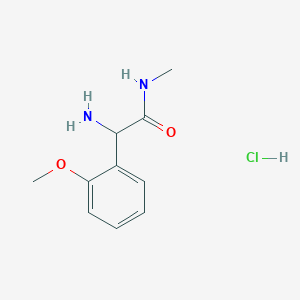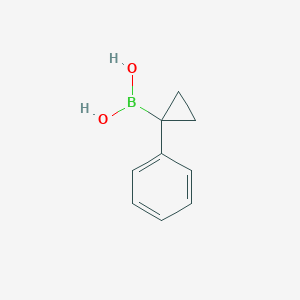
N-(2-fluoroethyl)-N-methylcarbamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoroethyl)-N-methylcarbamoylchloride is an organic compound that features a fluoroethyl group attached to a methylcarbamoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with 2-fluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylcarbamoyl chloride+2-fluoroethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoroethyl)-N-methylcarbamoylchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamoyl derivatives.
Applications De Recherche Scientifique
N-(2-fluoroethyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-fluoroethyl)-N-methylcarbamoylchloride involves its interaction with specific molecular targets. The fluoroethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a potent inhibitor by covalently modifying the active site of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloroethyl)-N-methylcarbamoylchloride
- N-(2-bromoethyl)-N-methylcarbamoylchloride
- N-(2-iodoethyl)-N-methylcarbamoylchloride
Uniqueness
N-(2-fluoroethyl)-N-methylcarbamoylchloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound particularly valuable in various applications.
Propriétés
Formule moléculaire |
C4H7ClFNO |
|---|---|
Poids moléculaire |
139.55 g/mol |
Nom IUPAC |
N-(2-fluoroethyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H7ClFNO/c1-7(3-2-6)4(5)8/h2-3H2,1H3 |
Clé InChI |
CIKDQDKOCXDFKT-UHFFFAOYSA-N |
SMILES canonique |
CN(CCF)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)







![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
